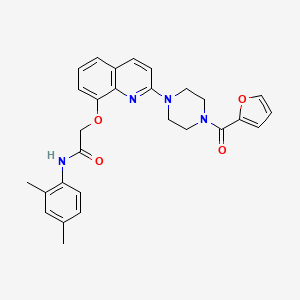

(S)-1-Diethoxyphosphoryl-2-methylaziridine

Overview

Description

(S)-1-Diethoxyphosphoryl-2-methylaziridine is a useful research compound. Its molecular formula is C7H16NO3P and its molecular weight is 193.183. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

One application involves the synthesis of polymers through the ring-opening polymerization of aziridines. Bakkali-Hassani et al. (2018) explored commercial aminoalcohols as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This method allows direct access to metal-free α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and narrow dispersities (Bakkali-Hassani et al., 2018).

Corrosion Inhibition

In the context of corrosion inhibition, Gupta et al. (2017) investigated the effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid. The study highlighted that these compounds exhibit significant inhibition performance, acting as mixed-type inhibitors and demonstrating high efficiency at low concentrations. This research offers valuable insights into developing new corrosion inhibitors for industrial applications (Gupta et al., 2017).

EPR Detection Enhancement

Dambrova et al. (2000) focused on improving the EPR detection of DEPMPO-superoxide radicals by employing liquid nitrogen freezing. This approach significantly extends the half-life of DEPMPO-superoxide radicals at -196 degrees Celsius, facilitating the study of superoxide radicals in biological systems with enhanced stability and reliability (Dambrova et al., 2000).

Flame Retardancy in Polymers

Liu et al. (2009) prepared novel phosphorus-containing Mannich-type bases as curing agents for epoxy resin, aiming to enhance flame retardancy. Incorporating phosphorus into the epoxy polymer's backbone increased the glass transition temperature and improved the thermal stability and flame retardancy of the resulting epoxy thermosets. This method represents a promising approach to developing flame-retardant epoxy systems (Liu et al., 2009).

Antiviral Applications

Li et al. (2017) synthesized nucleobase derivatives with diethoxyphosphoryl scaffolds, showing appreciable anti-tobacco mosaic virus (TMV) activity. This research highlights the potential of simple diethoxyphosphoryl-containing structures as antiviral agents, offering a new avenue for the development of agricultural antiviral compounds (Li et al., 2017).

Properties

IUPAC Name |

(2S)-1-diethoxyphosphoryl-2-methylaziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO3P/c1-4-10-12(9,11-5-2)8-6-7(8)3/h7H,4-6H2,1-3H3/t7-,8?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIVQDIJUPTQTI-JAMMHHFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N1CC1C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(N1C[C@@H]1C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)

![5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2580957.png)

![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2580963.png)

![4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2580965.png)

![3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2580967.png)

![N-(2,3-dimethylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2580972.png)